molecular formula C21H23NO2 B289158 5-benzyl-8-methoxy-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone

5-benzyl-8-methoxy-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone

Cat. No. B289158
M. Wt: 321.4 g/mol
InChI Key: MNMAEQVSXROYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-8-methoxy-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as GBR 12909 and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of GBR 12909 is related to its ability to inhibit the reuptake of dopamine. This compound binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the extracellular concentration of dopamine, which can have various effects on the brain and other organs.
Biochemical and Physiological Effects:
GBR 12909 has been found to have various biochemical and physiological effects. One of the main effects is its ability to increase the extracellular concentration of dopamine. This can lead to increased activity in the brain and other organs that are regulated by dopamine. GBR 12909 has also been found to have effects on other neurotransmitters, such as norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

GBR 12909 has several advantages for lab experiments. It has high affinity for the dopamine transporter and can be used to study the role of dopamine in various physiological and pathological conditions. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of GBR 12909. One area of research is the development of new compounds that have similar or improved properties compared to GBR 12909. Another area of research is the study of the effects of GBR 12909 on other neurotransmitters and receptors. Finally, there is a need for further research on the potential therapeutic applications of GBR 12909 in various diseases and disorders.

Synthesis Methods

The synthesis of 5-benzyl-8-methoxy-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone can be achieved through several methods. One of the most common methods is the reduction of 1,3,4,4a,5,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-carboxylic acid methyl ester using lithium aluminum hydride. This method has been reported to yield high purity and good yields.

Scientific Research Applications

GBR 12909 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a selective dopamine reuptake inhibitor. This compound has been found to have high affinity for the dopamine transporter and has been used to study the role of dopamine in various physiological and pathological conditions.

properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

5-benzyl-8-methoxy-1,2,3,4,4a,10b-hexahydrophenanthridin-6-one

InChI

InChI=1S/C21H23NO2/c1-24-16-11-12-17-18-9-5-6-10-20(18)22(21(23)19(17)13-16)14-15-7-3-2-4-8-15/h2-4,7-8,11-13,18,20H,5-6,9-10,14H2,1H3

InChI Key

MNMAEQVSXROYEC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3CCCCC3N(C2=O)CC4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)C3CCCCC3N(C2=O)CC4=CC=CC=C4

Origin of Product

United States

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